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Get Quote

ADVN (V-65) Technical Data

The table below summarizes key physical and kinetic parameters for ADVN, as provided by its manufacturer

[1].

Parameter Value

Chemical Name 2,2'-Azobis(2,4-dimethylvaleronitrile)

CAS RN 4419-11-8

Molecular Formula C₁₄H₂₄N₄

Molecular Weight 248.37 g/mol

Activation Energy (Eₐ) 117.8 kJ/mol

Frequency Factor (ln A) 32.94

10-hour Half-Life Temperature (in
Toluene)

51 °C

Melting Point 45 - 70 °C (decomposes)
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Parameter Value

Solubility Insoluble in water; soluble in benzene, acetone, ether, DMF,
toluene, methanol

Methodologies for Kinetic Analysis

The reported activation energy for ADVN is typically determined through kinetic analysis of its thermal

decomposition. Below is a general workflow for such experiments, which can be adapted for validating and

comparing different initiators.
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Start Experiment

Sample Preparation
- Dissolve ADVN in solvent (e.g., toluene)

- Seal in DSC pans or reaction vessels

Calorimetric Analysis
- Use Differential Scanning Calorimetry (DSC)

- Heat sample at multiple heating rates
- Measure heat flow from decomposition

Data Processing
- Extract decomposition rate constants (k)

 at different temperatures (T)

Kinetic Modeling
- Plot ln(k) vs. 1/T (Arrhenius plot)

- Fit data to Arrhenius equation: ln(k) = ln(A) - Eₐ/RT

Determine Parameters
- Slope of fitted line = -Eₐ/R

- Intercept = ln(A)

Click to download full resolution via product page

The core of the validation lies in applying the Arrhenius equation to experimental data [2] [3]: [ k = Ae^{(-

E_a/RT)} ] where:

k is the rate constant
A is the pre-exponential factor

Eₐ is the activation energy
R is the universal gas constant

T is the temperature in Kelvin
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Common experimental and data processing techniques include:

Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure heat flow during
decomposition under controlled temperature programs. The Integral Procedural Decomposition
Temperature (IPDT) can be used as a stability criterion [4].
Isothermal Experiments: Decompose the initiator at constant temperatures and monitor the

concentration decay over time to determine rate constants.
Kinetic Models: Apply models like the Distributed Activation Energy (DAE) model, which assumes

a first-order decomposition reaction with a Gaussian distribution of activation energies [2].

Research Considerations and Next Steps

The provided data for ADVN offers a foundational benchmark [1]. For a rigorous comparison, you would

need to source equivalent kinetic parameters (Eₐ, A, half-life temperature) for other common oil-soluble

initiators like AIBN, V-40, or V-50.

Validate with Literature: The value of 117.8 kJ/mol is a manufacturer-reported figure [1]. You can
validate it by replicating the methodologies above or by consulting independent academic studies.

Consider UV Sensitivity: Be aware that ADVN's thermal stability can be significantly reduced by
prior exposure to UV light, which is an important environmental factor to control for or investigate [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [ADVN activation energy 117.8 kJ/mol validation]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b579433#advn-activation-

energy-117-8-kj-mol-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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